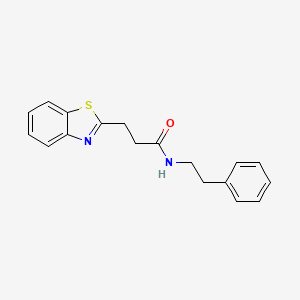
3-(1,3-benzothiazol-2-yl)-N-(2-phenylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzothiazol-2-yl)-N-(2-phenylethyl)propanamide is an organic compound that features a benzothiazole ring and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(2-phenylethyl)propanamide typically involves the reaction of 2-aminobenzothiazole with 3-bromopropionyl chloride, followed by the introduction of the phenylethyl group. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced amide derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-N-(2-phenylethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The phenylethyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)acetamide
- 3-(1,3-Benzothiazol-2-yl)propanoic acid
- N-(2-Phenylethyl)benzamide
Uniqueness
3-(1,3-Benzothiazol-2-yl)-N-(2-phenylethyl)propanamide is unique due to the combination of the benzothiazole ring and the phenylethyl group, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential bioactivity compared to similar compounds.
Properties
Molecular Formula |
C18H18N2OS |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C18H18N2OS/c21-17(19-13-12-14-6-2-1-3-7-14)10-11-18-20-15-8-4-5-9-16(15)22-18/h1-9H,10-13H2,(H,19,21) |
InChI Key |
PHAYKKPFVYFJKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,5-dimethylthiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B15104855.png)

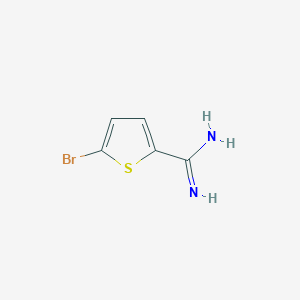
![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-hydroxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B15104869.png)
![N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B15104891.png)
![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(pyridin-2-yl)ethyl]butanamide](/img/structure/B15104893.png)
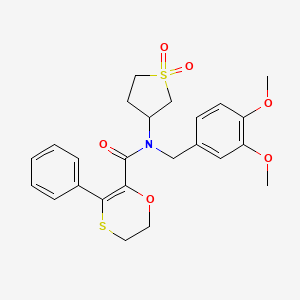
![2-(5-chloro-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B15104902.png)
![N-{4-[(1,3-benzothiazol-2-yl)methyl]phenyl}-2-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}propanamide](/img/structure/B15104905.png)
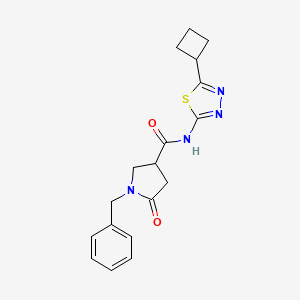
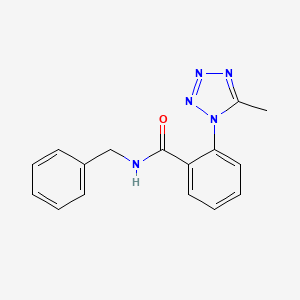
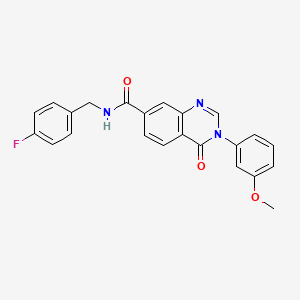

![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-5-yl)acetamide](/img/structure/B15104946.png)
